Stereochemical Purity: Defined (2R,6S) Configuration vs. Racemic or Uncontrolled Mixtures
The target compound is supplied with a defined (2R,6S) absolute configuration at the morpholine ring, as confirmed by the IUPAC name and SMILES notation deposited in PubChem [1]. In contrast, the most direct analog 4-(piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) is typically supplied without defined stereochemistry, and the positional isomer 2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine (CAS 926209-45-2) is also listed without stereochemical specification in commercial catalogs . The defined chirality of the target compound eliminates the 2- to 4-fold theoretical potency dilution inherent in racemic mixtures, assuming differential enantiomer activity—a well-established principle in chiral drug-receptor interactions.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | 2 defined stereocenters (2R,6S); single enantiomer |
| Comparator Or Baseline | 4-(Piperidin-2-ylmethyl)morpholine (CAS 81310-58-9): 0 defined stereocenters; supplied as racemate or unspecified stereochemistry |
| Quantified Difference | Qualitative: single enantiomer vs. racemic or undefined mixture |
| Conditions | Vendor catalog specifications and PubChem structural records |
Why This Matters
For procurement decisions in chiral SAR programs, a defined single enantiomer eliminates the confounding factor of differential enantiomer activity and avoids the cost of chiral separation.
- [1] PubChem. (2026). Compound Summary for CID 17389847, (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate. National Library of Medicine, National Center for Biotechnology Information. View Source
